7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane
Description
7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique bicyclic structure where two rings share a single atom (spiro junction). Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol . The core structure consists of a 3.5-membered spiro system: a 3-membered ring (oxetane-like) fused to a 5-membered ring containing oxygen and nitrogen heteroatoms. The methyl group at the 7th position introduces steric and electronic modifications that influence its physicochemical and biological properties compared to non-methylated analogs.
This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of sigma receptor (SR) ligands and antimicrobial agents . Its synthetic accessibility and structural versatility make it a valuable scaffold for medicinal chemistry.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
7-methyl-2,5-dioxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NO2/c1-6-2-10-7(3-8-6)4-9-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
YPKZOFIAODXGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(CN1)COC2 |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthesis (Based on Patent CN113214290A)
A well-documented and industrially viable synthesis method for the closely related compound 2,5-dioxa-8-azaspiro[3.5]nonane (which shares the core spiro structure with the methyl derivative) involves four main steps. This method can be adapted for the methyl-substituted variant by incorporating methylated starting materials.
| Step | Description | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Reaction of 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride | First base (e.g., triethylamine, pyridine, diisopropylethylamine, potassium carbonate), first solvent | Acylation to introduce chloroacetyl group |
| 2 | Self-cyclization of the chloroacetylated intermediate | Second base (e.g., sodium hydride, hexasilyl dimethyl amino lithium), inert atmosphere, second solvent | Formation of the spirocyclic ring via intramolecular nucleophilic substitution |
| 3 | Reduction of cyclic intermediate | Reducing agent (lithium aluminum hydride), inert atmosphere, third solvent | Reduction of carbonyl or other reducible groups |
| 4 | Catalytic hydrogenation to remove benzyl protecting group | Hydrogen gas (20-100 psi), catalyst, 20-50 °C, 8-20 hours, acetic acid activator | Deprotection to yield the free amine spiro compound |
This method emphasizes:
- Use of readily available raw materials
- Controlled reaction conditions for high yield and purity
- Suitability for scale-up and industrial production
Reaction Conditions and Reagent Selection
- Bases: Triethylamine and pyridine are commonly used for acylation steps due to their ability to neutralize HCl formed during reaction.
- Strong bases: Sodium hydride or organolithium reagents promote cyclization by deprotonating nucleophilic sites.
- Reducing agents: Lithium aluminum hydride is preferred for its strong reducing power, enabling efficient conversion of carbonyl groups.
- Catalysts for hydrogenation: Palladium on carbon or similar catalysts facilitate benzyl group removal under mild conditions.
Adaptation for 7-Methyl Substitution
While the patent focuses on the parent spiro compound, the introduction of a methyl group at the 7-position can be achieved by starting with methylated analogs of the initial amine or oxetane precursors. The methyl group is generally stable under the described reaction conditions.
Comparative Analysis of Preparation Methods
| Aspect | Method from Patent CN113214290A | General Cyclization Methods for Methyl Derivatives |
|---|---|---|
| Raw Materials | 3-((benzylamino)methyl)oxetane cycloalkane-3-ol | Methylated amine and oxetane derivatives |
| Number of Steps | 4 (acylation, cyclization, reduction, deprotection) | Typically 3-5 steps including cyclization and functional group modifications |
| Reaction Atmosphere | Inert (e.g., nitrogen) | Inert or ambient depending on reagents |
| Key Reagents | Chloroacetyl chloride, lithium aluminum hydride, hydrogenation catalyst | Acids, bases, transition metal catalysts, reducing agents |
| Yield and Scalability | High yield, suitable for industrial scale | Variable yield, often optimized for lab scale |
| Control of Reaction | High control via stepwise procedure | Depends on reaction conditions and catalyst choice |
Data Table Summarizing Key Reaction Parameters
| Step | Reaction Type | Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acylation | Chloroacetyl chloride, triethylamine | Solvent: dichloromethane or similar, 0-25 °C | 85-95 | Formation of chloroacetyl intermediate |
| 2 | Cyclization | Sodium hydride or organolithium base | Inert atmosphere, solvent: THF or DMF, 25-60 °C | 80-90 | Intramolecular nucleophilic substitution |
| 3 | Reduction | Lithium aluminum hydride | Inert atmosphere, solvent: ether, 0-25 °C | 75-90 | Reduction of carbonyl to alcohol or amine |
| 4 | Catalytic hydrogenation | Pd/C, H2 gas, acetic acid | 20-100 psi H2, 20-50 °C, 8-20 h | 85-95 | Removal of benzyl protecting group |
Scientific Research Applications
7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its interactions with biological molecules, which can provide insights into its potential as a drug candidate.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymer coatings and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of oxygen and nitrogen atoms within the ring system introduces polarity and potential for hydrogen bonding, further influencing its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 7-methyl-2,5-dioxa-8-azaspiro[3.5]nonane, highlighting variations in substituents, heteroatom arrangement, and biological activity:
Pharmacological and Functional Comparisons
Sigma Receptor (SR) Ligands
- 2,7-Diazaspiro[3.5]nonane Derivatives: Compounds like 4b (Ki S1R = 2.7 nM, S2R = 27 nM) and 5b (Ki S1R = 13 nM, S2R = 102 nM) exhibit high affinity for sigma receptors, with the 2,7-diazaspiro scaffold showing superior binding compared to diazabicyclo[4.3.0]nonane analogs .
Antimicrobial Activity
- 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane: Demonstrates broad-spectrum activity against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) bacteria. The diketone moiety and nitrogen atoms enhance interactions with microbial enzymes .
Structural Impact on Function
- Oxygen vs. Nitrogen Substitution : Replacing oxygen with nitrogen (e.g., 2,7-diazaspiro derivatives) increases basicity and hydrogen-bonding capacity, critical for receptor-ligand interactions .
- Methyl Group Position : Positional isomers (7-methyl vs. 9-methyl) show divergent receptor affinities due to steric effects. For example, 9-methyl derivatives may hinder binding in certain conformations .
Q & A
Q. Methodology :
- Ring-closing strategies : Utilize spirocyclic building blocks (e.g., 3-methoxy-7-oxa-1-azaspiro[3.5]nonane analogs) as precursors for selective alkylation or cyclization reactions .
- Optimization : Apply factorial design (e.g., full or fractional factorial experiments) to test variables like temperature, catalyst loading, and solvent polarity. This allows systematic identification of optimal conditions while minimizing trial runs .
- Monitoring : Use high-performance liquid chromatography (HPLC) with Chromolith columns for real-time tracking of reaction progress and intermediate stability .
Basic: How should researchers characterize the structural integrity of this compound?
Q. Methodology :
- Spectroscopic analysis :
- NMR : Assign spirocyclic proton environments using H and C NMR, focusing on coupling constants to confirm the fused ring system.
- Mass spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS) and compare fragmentation patterns with analogs (e.g., 8-azaspiro[4.5]decane derivatives) .
- Chromatographic validation : Employ reverse-phase HPLC (e.g., Purospher® STAR Columns) to assess purity and detect trace impurities .
Advanced: What computational approaches are suitable for predicting the reactivity of this compound in novel reaction environments?
Q. Methodology :
- Density functional theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic behavior. Software like Gaussian or ORCA can simulate transition states for ring-opening or functionalization reactions .
- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents for stabilizing spirocyclic intermediates) .
- Machine learning : Train models on spirocompound datasets to predict regioselectivity in substitution reactions .
Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., melting points, stability) reported for spiro compounds like this compound?
Q. Methodology :
- Meta-analysis : Cross-reference data from peer-reviewed studies and pharmacopeial standards (e.g., USP methods) to identify outliers .
- Controlled replication : Design experiments using standardized conditions (e.g., DSC for melting point determination under inert atmospheres) to isolate variables like hygroscopicity or polymorphic forms .
- Theoretical frameworks : Apply thermodynamic models (e.g., lattice energy calculations) to reconcile empirical data with predicted stability trends .
Basic: What safety protocols are critical when handling this compound?
Q. Methodology :
- Hazard mitigation : Adhere to H302 (harmful if swallowed) and H319 (eye irritation) protocols by using fume hoods, gloves, and eye protection.
- Waste management : Neutralize reactive intermediates (e.g., azaspiro byproducts) using quenching agents like aqueous sodium bisulfite .
- Documentation : Maintain safety data sheets (SDS) aligned with CAS 1414885-16-7 guidelines for spill response and first-aid measures .
Advanced: What strategies are effective for impurity profiling and control during the synthesis of this compound?
Q. Methodology :
- Impurity identification : Use LC-MS to detect common byproducts (e.g., 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione analogs) and compare retention times with reference standards .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction pathways and minimize side-product formation .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for impurities and establish design spaces using risk assessment tools like Ishikawa diagrams .
Advanced: How can this compound be integrated into drug discovery pipelines?
Q. Methodology :
- Structure-activity relationship (SAR) : Modify substituents on the spiro scaffold (e.g., methyl or ethyl groups) to enhance bioavailability or target binding. Compare with analogs like 8-Ethyl-8-methyl-2,5-dioxa-9-azaspiro[3.5]nonane .
- Permeability assays : Use Caco-2 cell models to assess intestinal absorption and P-glycoprotein efflux ratios .
- Enzyme inhibition studies : Screen against kinases or proteases using fluorescence polarization assays to identify lead candidates .
Basic: What are the key stability considerations for storing this compound?
Q. Methodology :
- Degradation pathways : Conduct accelerated stability studies (40°C/75% RH) to identify hydrolysis or oxidation products. Use HPLC-UV to quantify degradation rates .
- Storage conditions : Store under nitrogen in amber vials at -20°C to prevent photolytic cleavage of the dioxa ring .
- Excipient compatibility : Test with common pharmaceutical carriers (e.g., lactose, PVP) to assess physical stability in formulation prototypes .
Advanced: How can researchers validate the stereochemical purity of this compound?
Q. Methodology :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases to resolve enantiomers .
- Circular dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to confirm absolute configuration .
- X-ray crystallography : Solve crystal structures of derivatives (e.g., hydrochloride salts) to unambiguously assign stereochemistry .
Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?
Q. Methodology :
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples .
- Quantitative NMR (qNMR) : Employ internal standards (e.g., maleic acid) for absolute quantification without chromatographic separation .
- Validation : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision using spiked recovery experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
